3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
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Overview
Description
3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a fluorophenyl group, an isoxazolo[5,4-d]pyrimidine ring, and a methylthio-substituted benzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Mode of Action
The compound interacts with its target by inhibiting its growth, as evidenced by the significant activity against Mycobacterium tuberculosis H37Ra
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this strain of bacteria.
Preparation Methods
The synthesis of 3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the isoxazolo[5,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the acetamide moiety is formed through amidation reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Amidation: The acetamide group can be modified through reactions with carboxylic acids or their derivatives.
Scientific Research Applications
3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar compounds include:
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
4,4’-Dichlorobenzophenone: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Compared to these compounds, 3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-7-6-8-19(17-18)25(32)29-23-20-9-2-3-10-21(20)28-24(23)26(33)31-15-13-30(14-16-31)22-11-4-5-12-27-22/h2-12,17,28H,13-16H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMFEILAOJBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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